molecular formula C9H9ClO3 B13219968 2-Methoxy-4-methylphenyl chloroformate

2-Methoxy-4-methylphenyl chloroformate

Cat. No.: B13219968
M. Wt: 200.62 g/mol
InChI Key: PKYAKNTYAMTBNX-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylphenyl chloroformate is an organic compound with the molecular formula C9H9ClO3. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is used primarily as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylphenyl chloroformate can be synthesized through the reaction of 2-methoxy-4-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of phosgene .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency, given the toxic nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Carbamates: Formed from reactions with amines.

    Carbonates: Formed from reactions with alcohols.

    2-Methoxy-4-methylphenol: Formed from hydrolysis.

Scientific Research Applications

2-Methoxy-4-methylphenyl chloroformate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylphenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The molecular targets are typically the nucleophilic sites on the reacting molecules, and the pathways involve nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-methylphenyl chloroformate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and the properties of the products formed from its reactions .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(2-methoxy-4-methylphenyl) carbonochloridate

InChI

InChI=1S/C9H9ClO3/c1-6-3-4-7(13-9(10)11)8(5-6)12-2/h3-5H,1-2H3

InChI Key

PKYAKNTYAMTBNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)Cl)OC

Origin of Product

United States

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